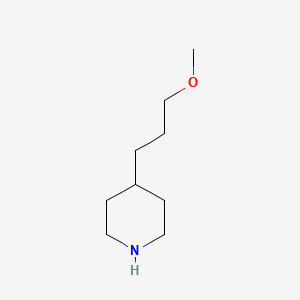

4-(3-Methoxypropyl)piperidine

Description

BenchChem offers high-quality 4-(3-Methoxypropyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Methoxypropyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methoxypropyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-11-8-2-3-9-4-6-10-7-5-9/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NURGRYWQFPZVLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650846 | |

| Record name | 4-(3-Methoxypropyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858260-60-3 | |

| Record name | 4-(3-Methoxypropyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical Identity and Predicted Physicochemical Properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Framework of 4-(3-Methoxypropyl)piperidine

Abstract: The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules.[1][2] This guide provides a comprehensive technical analysis of 4-(3-Methoxypropyl)piperidine, a specific derivative with significant potential as a versatile building block in drug discovery. Due to its status as a novel or sparsely documented compound, this document leverages expert predictive analysis based on fundamental chemical principles and data from closely related structural analogues. We will explore its predicted physicochemical properties, detailed spectroscopic signatures for structural verification, a robust proposed synthetic pathway, and its reactivity profile. This guide is intended to serve as a foundational resource for researchers in organic synthesis and drug development, enabling them to synthesize, characterize, and strategically employ this valuable molecule.

4-(3-Methoxypropyl)piperidine is a heterocyclic amine featuring a six-membered piperidine ring substituted at the C-4 position with a 3-methoxypropyl group. The secondary amine (N-H) of the piperidine ring is a critical functional handle for subsequent chemical modifications. While an official CAS number is not publicly registered for this specific compound, its fundamental properties can be reliably predicted.

The methoxypropyl side chain is expected to influence the molecule's pharmacokinetic properties. The ether linkage can act as a hydrogen bond acceptor, potentially improving solubility, while the overall alkyl character contributes to a balanced lipophilicity, crucial for membrane permeability.

Table 1: Predicted Physicochemical Properties of 4-(3-Methoxypropyl)piperidine

| Property | Predicted Value | Source / Rationale |

|---|---|---|

| Molecular Formula | C₉H₁₉NO | Elemental Composition |

| Molecular Weight | 157.25 g/mol | Elemental Composition |

| CAS Number | Not Available | - |

| Appearance | Colorless to pale yellow liquid | Predicted based on similar alkylated piperidines.[3] |

| Boiling Point | ~200-220 °C | Estimated based on related structures and the presence of H-bonding. |

| XLogP3 | 1.4 | Computationally predicted; balanced hydrophilicity/lipophilicity.[4] |

| Hydrogen Bond Donor Count | 1 | From the secondary amine (N-H).[4] |

| Hydrogen Bond Acceptor Count | 2 | From the nitrogen and oxygen atoms.[4] |

| Topological Polar Surface Area | 21.26 Ų | Computationally predicted.[4] |

| pKa (Conjugate Acid) | ~10.5 - 11.0 | Estimated based on the pKa of piperidine (~11.2).[3] |

Spectroscopic Characterization for Structural Elucidation

Experimental confirmation of the structure of 4-(3-Methoxypropyl)piperidine would rely on a combination of NMR, IR, and Mass Spectrometry. The following sections detail the expected spectroscopic data, providing a benchmark for researchers to verify the successful synthesis of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination.[5]

-

¹H NMR: The proton NMR spectrum is predicted to be complex in the aliphatic region but highly informative. Key expected signals include:

-

~3.35 ppm (s, 3H): A sharp singlet corresponding to the three protons of the methoxy (-OCH₃) group.

-

~3.30 ppm (t, 2H): A triplet for the methylene protons adjacent to the ether oxygen (-CH₂-O).

-

~2.6-3.1 ppm (m, 2H): Multiplets for the two equatorial protons on the piperidine ring adjacent to the nitrogen (C2-Hₑ, C6-Hₑ).

-

~2.2-2.5 ppm (m, 2H): Multiplets for the two axial protons on the piperidine ring adjacent to the nitrogen (C2-Hₐ, C6-Hₐ).

-

~1.5-1.8 ppm (m, 4H): Overlapping multiplets for the remaining piperidine ring protons (C3, C5) and the central methylene of the propyl chain.

-

~1.0-1.4 ppm (m, 4H): Multiplets for the remaining piperidine (C4) and propyl chain protons.

-

A broad singlet (variable shift): Corresponding to the N-H proton, which may exchange with trace water in the solvent.

-

-

¹³C NMR: The carbon NMR spectrum should display 8 unique signals, assuming the piperidine ring is conformationally mobile at room temperature.

-

~74 ppm: Carbon of the -CH₂-O group.

-

~59 ppm: Carbon of the -OCH₃ group.

-

~47 ppm: C2 and C6 carbons of the piperidine ring.

-

~30-40 ppm: Range for the remaining piperidine and propyl chain carbons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying key functional groups. The predicted spectrum for 4-(3-Methoxypropyl)piperidine would show characteristic absorption bands.[6]

-

3350-3300 cm⁻¹ (medium, sharp): N-H stretch of the secondary amine.

-

2950-2800 cm⁻¹ (strong, sharp): Aliphatic C-H stretching from the piperidine ring and propyl side chain.

-

1470-1440 cm⁻¹ (medium): C-H bending (scissoring) vibrations.

-

1125-1085 cm⁻¹ (strong, sharp): Characteristic C-O-C stretching of the ether linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the compound's identity.

-

Molecular Ion (M⁺): A clear molecular ion peak is expected at m/z = 157.

-

Key Fragmentation Pathways: The primary fragmentation is alpha-cleavage adjacent to the nitrogen atom, a characteristic pathway for amines. This would result in the loss of an ethyl or propyl radical from the ring, leading to fragments at m/z 128 or m/z 114. Another likely fragmentation is the loss of the methoxypropyl side chain, generating a fragment corresponding to the piperidine cation.

Proposed Synthesis and Purification Protocol

A robust and logical synthetic route is crucial for accessing high-purity material. We propose a three-step synthesis starting from commercially available 4-pyridinepropanol. This pathway is chosen for its high-yielding and well-documented reaction types.

Step-by-Step Methodology

Step 1: Synthesis of 4-(3-Methoxypropyl)pyridine

-

System Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.2 eq., 60% dispersion in mineral oil) and anhydrous tetrahydrofuran (THF).

-

Rationale: Anhydrous conditions are critical as sodium hydride reacts violently with water. THF is an excellent aprotic solvent for this type of reaction.

-

Reagent Addition: The flask is cooled to 0 °C in an ice bath. A solution of 4-pyridinepropanol (1.0 eq.) in anhydrous THF is added dropwise via the dropping funnel. The mixture is stirred for 30 minutes at 0 °C.

-

Rationale: Dropwise addition at low temperature controls the exothermic deprotonation of the alcohol and the evolution of hydrogen gas.

-

Methylation: Methyl iodide (1.5 eq.) is added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.

-

Rationale: Methyl iodide is a potent electrophile for the Williamson ether synthesis. An excess ensures complete reaction.

-

Work-up: The reaction is carefully quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

Step 2: Synthesis of 4-(3-Methoxypropyl)piperidine

-

System Setup: The crude 4-(3-methoxypropyl)pyridine is dissolved in methanol or acetic acid in a hydrogenation vessel. 10% Palladium on carbon (Pd/C, ~5 mol%) is added.

-

Rationale: Catalytic hydrogenation is a standard and efficient method for reducing the aromatic pyridine ring to a saturated piperidine.[7] Palladium on carbon is a robust and reusable catalyst for this transformation.

-

Reaction: The vessel is purged with nitrogen and then pressurized with hydrogen gas (typically 50-100 psi). The mixture is agitated vigorously at room temperature until hydrogen uptake ceases (monitor by pressure gauge).

-

Work-up: The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filtrate is concentrated under reduced pressure to give the crude piperidine product.

Step 3: Purification

-

Technique: The crude product is purified by fractional distillation under reduced pressure.

-

Rationale: Distillation is an effective method for purifying liquids with different boiling points, removing any remaining starting material or solvent. Reduced pressure is used to lower the boiling point and prevent thermal decomposition of the product.

-

Validation: The purity of the final product should be assessed by GC-MS and NMR spectroscopy, comparing the results to the predicted data.

Reactivity and Derivatization Potential

The synthetic utility of 4-(3-Methoxypropyl)piperidine stems from the reactivity of its secondary amine. This nucleophilic nitrogen can be readily functionalized, making it an ideal scaffold for building chemical libraries for high-throughput screening.[8]

-

N-Alkylation: Reaction with alkyl halides in the presence of a non-nucleophilic base introduces diverse alkyl groups, modulating the basicity and lipophilicity of the molecule.

-

N-Acylation: Treatment with acid chlorides or anhydrides yields stable amide derivatives. Amides are prevalent in drug molecules due to their metabolic stability and ability to act as hydrogen bond donors and acceptors.

-

N-Sulfonylation: Reaction with sulfonyl chlorides produces sulfonamides, another critical functional group in medicinal chemistry known for its role in enzyme inhibition.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride is a powerful method for creating complex N-substituted derivatives.

Applications in Medicinal Chemistry and Drug Discovery

The piperidine ring is considered a "privileged scaffold" because it is frequently found in approved drugs and natural products, often imparting favorable pharmacokinetic (ADME) properties.[1][9]

-

CNS Agents: The piperidine structure is common in drugs targeting the central nervous system (CNS). The balanced lipophilicity of 4-(3-Methoxypropyl)piperidine suggests it could be a valuable precursor for compounds designed to cross the blood-brain barrier.

-

GPCR Ligands: Substituted piperidines are excellent scaffolds for targeting G-protein coupled receptors (GPCRs).[10] The secondary amine allows for the attachment of pharmacophores that can interact with specific receptor subtypes.

-

Modulation of Physicochemical Properties: The 3-methoxypropyl side chain is not merely a passive substituent. The ether oxygen can engage in hydrogen bonding, while the propyl chain can be subject to metabolic oxidation. Understanding these properties allows for the rational design of analogues with improved solubility, metabolic stability, and target affinity.[10]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-(3-Methoxypropyl)piperidine is not available, the handling precautions should be based on those for similar substituted, liquid piperidines.[11]

-

Hazards: Assumed to be corrosive and potentially toxic. Causes severe skin burns and eye damage. Harmful if swallowed or in contact with skin.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. All handling should be performed in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.

-

Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal. Do not allow entry into drains.

References

-

PubChem. 1-(3-Methoxypropyl)-4-piperidinamine. National Center for Biotechnology Information. [Link]

-

Wikipedia. Piperidine. [Link]

-

PA SL. 1-(3-Methoxypropyl)piperidin-4-Amine. [Link]

- Google Patents. Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.

-

Nikita A. Frolov, et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

-

Baran, P. S., et al. Electrochemical ABNO-Mediated Alpha-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification. National Institutes of Health. [Link]

-

The Center for Forensic Science Research & Education. Piperidylthiambutene. [Link]

-

Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. [Link]

-

ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]

-

Advanced Journal of Chemistry. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]

-

DEA.gov. 4-Methoxyphencyclidine: An Analytical Profile. [Link]

-

Organic Chemistry Portal. Piperidine synthesis. [Link]

- Google Patents. Method for preparing 1-(3-methoxypropyl)-4-piperidinamine.

-

Semantic Scholar. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

MDPI. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]

-

National Institute of Standards and Technology. Piperidine. NIST Chemistry WebBook. [Link]

-

National Institutes of Health. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 3. Piperidine - Wikipedia [en.wikipedia.org]

- 4. chemscene.com [chemscene.com]

- 5. dea.gov [dea.gov]

- 6. Piperidine [webbook.nist.gov]

- 7. Piperidine synthesis [organic-chemistry.org]

- 8. Electrochemical ABNO-Mediated Alpha-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 1-(3-Methoxypropyl)-4-piperidinamine | C9H20N2O | CID 12088093 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 4-(3-Methoxypropyl)piperidine

Introduction: The Analytical Imperative

In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous confirmation of a molecule's structure is the bedrock of all subsequent research. 4-(3-Methoxypropyl)piperidine is a key heterocyclic building block, notably utilized as an intermediate in the synthesis of pharmacologically active agents.[1] Its precise molecular architecture—the specific arrangement of its atoms and bonds—governs its reactivity, physical properties, and its suitability for downstream applications. Therefore, a rigorous and multi-faceted approach to its structure elucidation is not merely a procedural formality but a scientific necessity.

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, causality-driven workflow for the structural verification of 4-(3-Methoxypropyl)piperidine. We will progress from foundational molecular mass and formula determination to the intricate mapping of its atomic framework, mirroring the investigative process undertaken in a modern analytical laboratory. Each technique is selected for the unique piece of the structural puzzle it provides, and the synergy between these methods culminates in a self-validating, high-confidence structural assignment.

Physicochemical Identity

A prerequisite to any analysis is understanding the fundamental properties of the target molecule. This data informs sample handling, chromatographic method development, and the interpretation of spectral data.

| Property | Value | Source |

| Molecular Formula | C₉H₁₉NO | [2] |

| Molecular Weight | 157.25 g/mol | [3] |

| Monoisotopic Mass | 157.14666 Da | [2] |

| Appearance | Colorless Liquid (Predicted) | [4] |

| Boiling Point | ~222.8 °C (Predicted, similar to piperidine) | [4] |

Mass Spectrometry: Deconstructing the Molecule

Expertise & Rationale: Mass Spectrometry (MS) is the initial and indispensable tool in structure elucidation.[5][6] Its primary function is to provide the most accurate possible mass of the molecule, which directly corroborates the molecular formula. Furthermore, by subjecting the molecule to controlled fragmentation, we can glean critical information about its substructural components. For a volatile, non-polar compound like 4-(3-Methoxypropyl)piperidine, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is an exceptionally powerful and routine technique.[7][8]

Expected Mass Spectrum and Fragmentation Pathway

In EI-MS, the molecular ion (M⁺•) is often observed, though sometimes in low abundance for amines.[5] The key diagnostic information comes from the fragmentation pattern. The structure of 4-(3-Methoxypropyl)piperidine is prone to specific bond cleavages driven by the stabilization of the resulting charged fragments, particularly through the nitrogen and oxygen heteroatoms.

-

Alpha-Cleavage: The most characteristic fragmentation for piperidines involves the cleavage of the C-C bond adjacent to the nitrogen atom. This results in the formation of a stable, resonance-stabilized iminium ion. For 4-(3-Methoxypropyl)piperidine, cleavage of the propyl side chain at the C4 position is a dominant pathway.

-

McLafferty Rearrangement: While less common for this specific structure, rearrangement reactions should always be considered.

-

Side-Chain Fragmentation: The methoxypropyl side chain will also undergo characteristic cleavages, such as the loss of a methoxy radical (•OCH₃) or fragments from the propyl chain.

Predicted Mass Spectrometry Data

| m/z Value | Proposed Fragment Identity | Rationale |

| 157 | [M]⁺• (Molecular Ion) | Intact molecule radical cation. |

| 156 | [M-H]⁺ | Loss of a hydrogen atom, common in cyclic amines.[9] |

| 126 | [M-OCH₃]⁺ | Loss of the terminal methoxy group. |

| 114 | [M-CH₂CH₂OCH₃]⁺ | Cleavage within the side chain. |

| 98 | [C₆H₁₂N]⁺ | Base Peak. α-cleavage at C4, loss of the entire methoxypropyl group, forming a stable iminium ion. |

| 71 | [C₄H₉O]⁺ | Methoxypropyl side chain fragment. |

| 45 | [CH₂OCH₃]⁺ | Fragment from the methoxy end of the side chain. |

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL solution of 4-(3-Methoxypropyl)piperidine in a volatile solvent such as Dichloromethane or Ethyl Acetate.

-

GC Instrument Setup:

-

Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[10]

-

Inlet: Set to 250°C with a split ratio of 50:1.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 50°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

-

-

MS Instrument Setup:

-

Ion Source: Electron Ionization (EI) at 70 eV.[9]

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: 40-400 amu.

-

-

Injection & Analysis: Inject 1 µL of the prepared sample. The resulting chromatogram should show a single major peak. The mass spectrum of this peak is then analyzed and compared against the predicted fragmentation pattern and library databases like the EPA/NIH Mass Spectral Data Base.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Expertise & Rationale: While MS provides the mass and fragments, NMR spectroscopy is the undisputed cornerstone for elucidating the precise connectivity of a small molecule.[12][13] It provides information on the chemical environment of each carbon and hydrogen atom, allowing us to piece together the molecular structure like a detailed map. We will use a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to build a self-validating structural hypothesis.

Predicted ¹H and ¹³C NMR Spectra

The chemical shifts are predicted based on the influence of adjacent electronegative atoms (N and O), which deshield nearby nuclei, causing them to resonate at a higher frequency (higher ppm).

Structure for Annotation: CH₃(a)-O(b)-CH₂(c)-CH₂(d)-CH₂(e)-CH(f)-[CH₂(g,g')-CH₂(h,h')-NH-CH₂(h,h')-CH₂(g,g')]

Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Label(s) | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Hₐ (OCH₃) | ~3.35 | Singlet (s) | 3H | Protons on a methyl group attached to an oxygen. |

| Hₑ (CH₂) | ~3.30 | Triplet (t) | 2H | Methylene protons adjacent to the electronegative oxygen. |

| Hₖ (NH) | ~1.5-2.5 | Broad Singlet (br s) | 1H | Exchangeable proton on nitrogen; signal can be broad. |

| Hᵢ, Hᵢ' (Piperidine CH₂) | ~2.95 | Multiplet (m) | 2H | Equatorial/Axial protons on carbons adjacent to nitrogen (deshielded). |

| Hₗ, Hₗ' (Piperidine CH₂) | ~2.05 | Multiplet (m) | 2H | Equatorial/Axial protons on carbons adjacent to nitrogen (deshielded). |

| Hⱼ, Hⱼ' (Piperidine CH₂) | ~1.70 | Multiplet (m) | 2H | Piperidine protons further from nitrogen. |

| Hₘ (Piperidine CH) | ~1.45 | Multiplet (m) | 1H | Methine proton at the point of substitution. |

| Hₒ (CH₂) | ~1.60 | Multiplet (m) | 2H | Methylene group in the propyl chain. |

| Hₙ (CH₂) | ~1.25 | Multiplet (m) | 2H | Methylene group in the propyl chain. |

| Hₚ, Hₚ' (Piperidine CH₂) | ~1.20 | Multiplet (m) | 2H | Piperidine protons further from nitrogen. |

Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Label | Predicted Shift (δ, ppm) | Rationale |

| Cₐ (OCH₃) | ~58.5 | Methyl carbon attached to oxygen. |

| Cₑ (OCH₂) | ~71.0 | Methylene carbon attached to oxygen. |

| Cᵢ, Cₗ (Piperidine C-N) | ~46.5 | Carbons adjacent to the piperidine nitrogen. |

| Cⱼ, Cₚ (Piperidine) | ~32.0 | Piperidine carbons beta to the nitrogen. |

| Cₘ (Piperidine CH) | ~36.0 | Methine carbon at the substitution point. |

| Cₙ (Propyl CH₂) | ~35.5 | Propyl chain carbon attached to the piperidine ring. |

| Cₒ (Propyl CH₂) | ~29.5 | Central carbon of the propyl side chain. |

The Power of 2D NMR

-

COSY (Correlation Spectroscopy): Will show correlations between adjacent protons. Key expected correlations: Hₑ ↔ Hₒ ↔ Hₙ, and within the piperidine ring spin system (Hᵢ ↔ Hⱼ ↔ Hₘ). This confirms the propyl chain and piperidine ring structures independently.

-

HSQC (Heteronuclear Single Quantum Coherence): Directly links each proton to the carbon it is attached to. This allows for the unambiguous assignment of the carbon signals based on the more easily interpreted proton spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the substructures. It shows correlations between carbons and protons that are 2 or 3 bonds away. We would expect to see a crucial correlation between the protons of the propyl chain (Hₙ) and the methine carbon of the piperidine ring (Cₘ), definitively linking the side chain to the ring at the C4 position. Another key correlation would be between the methyl protons (Hₐ) and the methylene carbon (Cₑ), confirming the methoxypropyl fragment.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~15-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition: Acquire all spectra on a 400 MHz (or higher) NMR spectrometer.

-

1D Spectra: Run standard ¹H and ¹³C{¹H} (proton-decoupled) experiments.

-

2D Spectra: Run standard gradient-selected (gs) COSY, HSQC, and HMBC experiments. Processing and analysis are performed using appropriate NMR software.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: Infrared (IR) spectroscopy provides a rapid and effective method for identifying the functional groups present in a molecule.[14] While it doesn't give detailed connectivity information like NMR, it serves as a crucial cross-validation technique. For 4-(3-Methoxypropyl)piperidine, we expect to see characteristic absorptions for the C-H bonds of the alkane structure, the C-O ether linkage, the C-N amine bond, and the N-H bond of the secondary amine.[15][16]

Table 5: Characteristic Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Intensity/Shape | Rationale |

| ~3300 | N-H Stretch (Secondary Amine) | Weak to Medium, Broad | Characteristic of secondary amines.[15] |

| 2950-2800 | C-H Stretch (sp³ Aliphatic) | Strong, Sharp | Abundant C-H bonds in the piperidine ring and propyl chain. |

| ~1450 | C-H Bend (Methylene) | Medium | Bending vibration of the numerous CH₂ groups. |

| 1120-1085 | C-O Stretch (Ether) | Strong, Sharp | Diagnostic for the C-O-C ether linkage. |

| 1260-1020 | C-N Stretch (Amine) | Medium to Weak | Confirms the presence of the amine functionality. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and taking a background spectrum.

-

Sample Application: Place one drop of the neat liquid sample directly onto the ATR crystal.

-

Data Acquisition: Lower the pressure arm to ensure good contact and acquire the spectrum, typically co-adding 16 or 32 scans for a good signal-to-noise ratio.

-

Cleaning: Thoroughly clean the crystal with solvent after analysis.

Conclusion: A Cohesive Structural Narrative

The structure elucidation of 4-(3-Methoxypropyl)piperidine is a process of logical deduction, where each analytical technique provides a layer of evidence that corroborates the others. Mass spectrometry establishes the molecular formula (C₉H₁₉NO) and reveals key substructures through fragmentation, notably the characteristic m/z 98 iminium ion. Infrared spectroscopy confirms the presence of essential functional groups: N-H (amine), C-O (ether), and aliphatic C-H. Finally, a comprehensive suite of 1D and 2D NMR experiments provides the definitive proof, mapping the complete carbon-hydrogen framework and unambiguously connecting the 3-methoxypropyl side chain to the C4 position of the piperidine ring. This integrated, multi-technique approach provides a self-validating system, ensuring the highest degree of confidence in the final structural assignment for researchers and drug development professionals.

References

- Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH. (n.d.).

- Structure Elucidation of Small Molecules - Fiehn Lab. (n.d.).

- Tutorial for the structure elucidation of small molecules by means of the LSD software. (n.d.).

-

Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. Retrieved January 22, 2026, from [Link]

- The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. (n.d.). Pittcon.

-

An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

- CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine. (n.d.). Google Patents.

-

FTIR spectra of (a) 2,2,6,6-tetramethylpepiridine and (b) 1ATP. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

- CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine. (n.d.). Google Patents.

-

4-(3-methoxypropyl)piperidine (C9H19NO). (n.d.). PubChemLite. Retrieved January 22, 2026, from [Link]

-

Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

-

Piperidine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

FT-IR spectra of piperine before (A) and after (B) its transformation to piperic acid. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Piperidine, 2,2,6,6-tetramethyl- - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved January 22, 2026, from [Link]

-

Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved January 22, 2026, from [Link]

-

4-Methoxyphencyclidine: An Analytical Profile. (n.d.). DEA.gov. Retrieved January 22, 2026, from [Link]

-

nitrophenyl)piperidine and 1-(2,5- dimethoxy-4 - (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Spectroscopic and Chromatographic Studies of PCP and Analogues. (n.d.). ProQuest. Retrieved January 22, 2026, from [Link]

-

Piperidines. (n.d.). MassBank. Retrieved January 22, 2026, from [Link]

-

EPA/NIH Mass Spectral Data Base. (n.d.). GovInfo. Retrieved January 22, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. PubChemLite - 4-(3-methoxypropyl)piperidine (C9H19NO) [pubchemlite.lcsb.uni.lu]

- 3. chemscene.com [chemscene.com]

- 4. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pittcon.org [pittcon.org]

- 7. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry [mdpi.com]

- 8. Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. dea.gov [dea.gov]

- 10. Spectroscopic and Chromatographic Studies of PCP and Analogues - ProQuest [proquest.com]

- 11. govinfo.gov [govinfo.gov]

- 12. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Spectroscopic data of 4-(3-Methoxypropyl)piperidine (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(3-Methoxypropyl)piperidine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of 4-(3-Methoxypropyl)piperidine, a heterocyclic compound of interest in synthetic and medicinal chemistry. As a substituted piperidine, its structural confirmation is paramount for its application as a building block in drug discovery and development. This document synthesizes predictive data based on established spectroscopic principles with reference data from analogous structures to offer a detailed interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. Each section includes an explanation of the underlying principles, detailed experimental protocols, and an in-depth analysis of the spectral features, designed to provide researchers and scientists with a practical and authoritative resource for unambiguous structural elucidation.

Introduction and Molecular Structure

4-(3-Methoxypropyl)piperidine is a disubstituted saturated heterocycle. The piperidine ring provides a common scaffold in many pharmaceuticals, while the flexible methoxypropyl side chain introduces specific steric and electronic properties. Accurate structural verification is the foundation of any chemical research, ensuring that downstream biological or material science data is valid. Spectroscopic methods provide a non-destructive and highly informative means of achieving this.

This guide will deconstruct the expected spectroscopic signature of the molecule by examining each technique's contribution to the structural puzzle.

Molecular Structure Diagram

To facilitate spectral assignments, the atoms in 4-(3-Methoxypropyl)piperidine are systematically numbered.

Caption: Predicted major fragmentation pathways for 4-(3-Methoxypropyl)piperidine in EI-MS.

Protocol: Acquiring Mass Spectra (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as methanol or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

Gas Chromatography (GC) Method:

-

Injector: Set to 250 °C.

-

Column: Use a standard non-polar column (e.g., DB-5MS, 30m x 0.25mm).

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 10-20 °C/min to 280 °C. This ensures separation from any solvent or impurities.

-

-

Mass Spectrometry (MS) Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: Set to ~230 °C.

-

-

Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the compound. Identify the molecular ion peak and major fragment ions. Compare the fragmentation pattern with predicted pathways and library data if available.

Conclusion

The collective application of NMR, IR, and MS provides a robust and self-validating system for the structural confirmation of 4-(3-Methoxypropyl)piperidine. ¹H and ¹³C NMR spectroscopy definitively establish the carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of key functional groups, namely the secondary amine and the ether linkage. Finally, mass spectrometry provides the molecular weight and a characteristic fragmentation pattern that corroborates the overall structure. This guide provides the foundational data and protocols necessary for researchers to confidently identify and characterize this important chemical entity.

References

-

Gül, H. İ., et al. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. Chem Biodivers. Available at: [Link]

-

Eliel, E. L., et al. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available at: [Link]

-

PubChem. Compound Summary for CID 1334484-78-4, 4-(3-Methoxypropyl)piperidine. National Center for Biotechnology Information. Available at: [Link]

-

NIST. Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Available at: [Link]

-

MassBank. Piperidine Spectrum. MassBank of North America (MoNA). Available at: [Link]

-

Navarro-Vázquez, A., et al. (2021). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of 1-methoxypropane. Available at: [Link]

-

Spectra Analysis Instruments, Inc. Infrared Spectra of Controlled Substances. Available at: [Link]

Introduction: A Key Building Block in Modern Medicinal Chemistry

An In-Depth Technical Guide to the Physicochemical Characteristics of 4-(3-Methoxypropyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

4-(3-Methoxypropyl)piperidine is a bifunctional heterocyclic amine that has garnered significant attention in the pharmaceutical industry. Its structure, which incorporates a piperidine ring, a primary amine, and a methoxypropyl group, makes it a versatile intermediate for the synthesis of complex molecules. Most notably, it serves as a crucial precursor in the manufacture of Prucalopride, a selective, high-affinity 5-HT4 receptor agonist used to treat chronic constipation.[1][2][3]

The physicochemical properties of this intermediate are paramount, dictating its behavior in various solvents, its reactivity, and its purification profiles. A thorough understanding of these characteristics is essential for process optimization, formulation development, and ensuring the quality and purity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the known properties of 4-(3-Methoxypropyl)piperidine and details the standard, field-proven experimental protocols for their determination.

Core Physicochemical Properties

The fundamental properties of 4-(3-Methoxypropyl)piperidine are summarized below. While some data are readily available, other parameters, such as pKa and precise solubility, often require experimental determination due to their dependence on specific conditions.

| Property | Value | Source(s) |

| CAS Number | 179474-79-4 | [4][5] |

| Molecular Formula | C₉H₂₀N₂O | [4][5] |

| Molecular Weight | 172.27 g/mol | [4][5] |

| Appearance | Colorless to Pale Yellow Oil/Liquid | [5] |

| Boiling Point | 251.5 °C (at 101.3 kPa) | [6] |

| Melting Point | -38 °C | [6] |

| Density | 0.946 g/cm³ | [5] |

| pKa | 10.49 ± 0.20 (Predicted) | [5] |

| Solubility | Slightly soluble in Chloroform and Methanol | [5] |

Experimental Determination of Physicochemical Properties

To ensure scientific integrity and reproducibility, direct experimental measurement of key parameters is indispensable. The following sections detail the authoritative protocols for determining the boiling point, pKa, and solubility of 4-(3-Methoxypropyl)piperidine.

Boiling Point Determination via the Capillary Method

Expertise & Rationale: The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[7][8] Accurately measuring this property is crucial for purification by distillation and for establishing safe handling temperatures. The capillary method described here is a reliable microtechnique that requires only a small amount of sample.[9]

Experimental Protocol:

-

Preparation: A small amount (a few milliliters) of 4-(3-Methoxypropyl)piperidine is placed into a small test tube.

-

Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.[7] The test tube is then securely attached to a thermometer.

-

Heating: The entire assembly is immersed in a heating bath (e.g., a Thiele tube or an oil bath) to ensure uniform heat distribution.[7][8]

-

Observation: The bath is heated gently. As the temperature approaches the boiling point, air trapped in the capillary will be expelled, followed by a steady and rapid stream of vapor bubbles from the sample.[7][9]

-

Measurement: Once a continuous stream of bubbles is observed, the heat source is removed. The temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point.[7]

Caption: Workflow for Boiling Point Determination.

pKa Determination by Potentiometric Titration

Expertise & Rationale: The pKa value defines the ionization state of the two amine groups in 4-(3-Methoxypropyl)piperidine at a given pH. This is a critical parameter in drug development as it influences solubility, absorption, distribution, and receptor interaction. Potentiometric titration is a highly precise and cost-effective method for determining pKa.[10][11] It involves monitoring pH changes as a titrant is added, allowing for the identification of the inflection point where the pH equals the pKa.[10][12][13]

Experimental Protocol:

-

Solution Preparation: Prepare a dilute solution of 4-(3-Methoxypropyl)piperidine (e.g., 1 mM) in water.[12] To maintain a constant ionic strength, a background electrolyte like 0.15 M KCl can be added.[12]

-

System Purge: Purge the solution with an inert gas (e.g., nitrogen) to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.[12]

-

Titration: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse a calibrated pH electrode.

-

Data Acquisition: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.[13] Record the pH after each addition, allowing the reading to stabilize.

-

Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the midpoint of the flattest region (buffer region) of the titration curve.[12]

Caption: Workflow for Potentiometric pKa Determination.

Equilibrium Solubility Determination by Shake-Flask Method

Expertise & Rationale: Solubility is a gatekeeper property in drug discovery; poor solubility can lead to low bioavailability and formulation challenges.[14] The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility, providing the most reliable measure of a compound's intrinsic solubility in a given medium.[15]

Experimental Protocol:

-

Sample Preparation: Add an excess amount of 4-(3-Methoxypropyl)piperidine to a series of vials, ensuring undissolved solid is clearly visible.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., water, phosphate-buffered saline at pH 7.4, or organic solvents) to each vial.

-

Equilibration: Seal the vials and agitate them in a shaker at a constant temperature (e.g., 25°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[16][17]

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. A centrifugation step can be used to ensure clear separation.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. The concentration of the dissolved compound is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve.[14][16]

Caption: Workflow for Shake-Flask Solubility Assay.

Conclusion

4-(3-Methoxypropyl)piperidine is a fundamentally important intermediate in pharmaceutical synthesis. The physicochemical characteristics detailed in this guide—boiling point, pKa, and solubility—are critical determinants of its behavior in chemical processes and its potential role in the development of new chemical entities. The provided protocols represent robust, industry-standard methods for the accurate determination of these properties, forming a self-validating system for any research or development program. Adherence to these rigorous experimental frameworks ensures the generation of high-quality, reliable data essential for advancing drug discovery projects.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Liu, H., et al. (2011). Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health. Retrieved from [Link]

-

Spirtovic-Halilovic, S., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Retrieved from [Link]

-

University of California, Irvine. (n.d.). # 5 Determination of Boiling Points. Retrieved from [Link]

-

Vijay Nazare. (n.d.). Determination of Boiling Point (B.P). Retrieved from [Link]

-

Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. National Institutes of Health. Retrieved from [Link]

-

University of Technology, Iraq. (2021). Experimental No. (2) Boiling Point Boiling point Purpose of experimental. Retrieved from [Link]

-

Anonymous. (n.d.). DETERMINATION OF BOILING POINTS. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

JoVE. (2020). Boiling Points - Procedure. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Technical Disclosure Commons. (2024). An improved process for the preparation of 4-amino-5-chloro-N-[1-(3-methoxypropyl) piperidin-4-yl]-2,3-dihydrobenzofuran-7-carbo. Retrieved from [Link]

-

Chemsrc. (n.d.). 4-(3-Methoxypropyl)piperidin-4-ol | CAS#:1602955-09-8. Retrieved from [Link]

-

Gong, Y., et al. (2015). Synthesis of Prucalopride Succinate. Chinese Journal of Pharmaceuticals. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Methoxypropyl)-4-piperidinamine. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 1-(3-Methoxypropyl)-4-piperidinone: A Key Pharmaceutical Intermediate. Retrieved from [Link]

- Google Patents. (n.d.). CN103570699A - Method for preparing prucalopride.

-

PubChemLite. (n.d.). 4-(3-methoxypropyl)piperidine (C9H19NO). Retrieved from [Link]

-

PubChem. (n.d.). 4-(3-Methoxy-2-methylpropyl)piperidine. Retrieved from [Link]

-

Veeprho. (n.d.). 4-Amino-N-(1-(3-Methoxypropyl)Piperidin-4-yl)-2,3-Dihydrobenzofuran-7-Carboxamide Hydrate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 4-Amino-N-(1-(3-methoxypropyl)piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide. Retrieved from [Link]

Sources

- 1. tdcommons.org [tdcommons.org]

- 2. Synthesis of Prucalopride Succinate [cjph.com.cn]

- 3. nbinno.com [nbinno.com]

- 4. 1-(3-Methoxypropyl)-4-piperidinamine | C9H20N2O | CID 12088093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(3-Methoxypropyl)-4-piperidinamine | 179474-79-4 [chemicalbook.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Video: Boiling Points - Procedure [jove.com]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. enamine.net [enamine.net]

- 17. bioassaysys.com [bioassaysys.com]

The Strategic deployment of 4-(3-Methoxypropyl)piperidine in Modern Medicinal Chemistry: A Technical Guide

This guide provides an in-depth technical analysis of 4-(3-methoxypropyl)piperidine, a pivotal building block in contemporary drug discovery and development. We will explore its synthesis, chemical properties, and strategic applications, with a particular focus on its role in the design of G-protein coupled receptor (GPCR) ligands and central nervous system (CNS) active agents. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical industry, offering both foundational knowledge and practical insights into the utilization of this versatile scaffold.

Introduction: The Piperidine Scaffold and the Significance of the 4-(3-Methoxypropyl) Substituent

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of clinically approved drugs.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal anchor for targeting a diverse range of biological macromolecules.[1] The specific substitution at the 4-position of the piperidine ring can profoundly influence a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[1]

The 4-(3-methoxypropyl) substituent, in particular, offers a unique combination of features that medicinal chemists can strategically exploit. The propyl chain provides a degree of conformational flexibility, allowing the molecule to adapt to the steric demands of a binding pocket. The terminal methoxy group can act as a hydrogen bond acceptor and can also modulate the lipophilicity of the molecule, thereby influencing its solubility, cell permeability, and metabolic stability. This strategic combination of a flexible linker and a polar functional group makes 4-(3-methoxypropyl)piperidine a valuable building block for fine-tuning the properties of drug candidates.

Synthesis of 4-(3-Methoxypropyl)piperidine and its Derivatives

The synthesis of 4-(3-methoxypropyl)piperidine and its key derivatives, such as the 4-amino substituted analog, can be achieved through several strategic routes. The choice of a particular synthetic pathway often depends on the desired scale, the availability of starting materials, and the need for specific protecting group strategies.

General Synthetic Strategies

Two common approaches for the synthesis of the 4-(3-methoxypropyl)piperidine core involve either the alkylation of a pre-formed piperidine ring or the construction of the piperidine ring with the desired substituent already in place. A prevalent method involves the reductive amination of 1-(3-methoxypropyl)piperidin-4-one with a suitable amine, followed by further functionalization.

Another versatile approach begins with 4-aminopiperidine, where the primary amine is selectively protected before alkylation of the secondary amine with a 3-methoxypropyl halide. Subsequent deprotection then yields the desired 1-(3-methoxypropyl)-4-piperidinamine.

Figure 1: General synthetic workflows for 1-(3-methoxypropyl)piperidin-4-amine.

Detailed Experimental Protocol: Synthesis of 1-(3-methoxypropyl)piperidin-4-amine via Reductive Amination

This protocol outlines a common laboratory-scale synthesis of the key intermediate, 1-(3-methoxypropyl)piperidin-4-amine, which is crucial for the synthesis of Prucalopride and other derivatives.

Step 1: Synthesis of N-benzyl-1-(3-methoxypropyl)piperidin-4-amine

-

To a solution of 1-(3-methoxypropyl)piperidin-4-one (1 equivalent) and benzylamine (1.1 equivalents) in a suitable solvent such as dichloromethane or methanol, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature. The choice of a mild reducing agent like sodium triacetoxyborohydride is critical to prevent over-reduction of the ketone.

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzyl-1-(3-methoxypropyl)piperidin-4-amine. This intermediate can often be used in the next step without further purification.

Step 2: Debenzylation to yield 1-(3-methoxypropyl)piperidin-4-amine

-

Dissolve the crude product from Step 1 in a suitable solvent, typically methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (10% w/w). The use of a palladium catalyst is a standard and efficient method for the hydrogenolysis of benzylamines.

-

Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to afford 1-(3-methoxypropyl)piperidin-4-amine. The product can be further purified by distillation under reduced pressure or by column chromatography if necessary.

Applications in Medicinal Chemistry

The 4-(3-methoxypropyl)piperidine scaffold is a versatile building block that has been successfully incorporated into a range of drug candidates, primarily targeting GPCRs and the CNS.

Prucalopride: A Case Study in 5-HT4 Receptor Agonism

Prucalopride is a selective, high-affinity serotonin 5-HT4 receptor agonist used for the treatment of chronic constipation.[2] The 1-(3-methoxypropyl)-4-piperidinamine moiety is a key component of its structure, forming the link between the dihydrobenzofurancarboxamide pharmacophore and the piperidine ring.

Structure-Activity Relationship (SAR) Insights:

While a detailed SAR study focusing solely on the 4-(3-methoxypropyl)piperidine moiety of Prucalopride is not extensively published, we can infer its importance from related compounds and general principles of medicinal chemistry.

-

The Piperidine Nitrogen: The basicity of the piperidine nitrogen is crucial for its interaction with the 5-HT4 receptor. It is likely protonated at physiological pH, forming a key ionic interaction with an acidic residue in the receptor binding pocket.

-

The 3-Methoxypropyl Chain: This flexible chain allows for optimal positioning of the dihydrobenzofurancarboxamide headgroup within the receptor. The length and composition of this linker are critical for achieving high affinity. Shorter or longer chains, or the absence of the methoxy group, would likely alter the binding mode and reduce potency. The methoxy group can also contribute to favorable pharmacokinetic properties by modulating lipophilicity and potentially shielding the molecule from certain metabolic enzymes.[2]

Figure 2: Conceptual diagram of Prucalopride interacting with the 5-HT4 receptor.

Central Nervous System (CNS) Drug Discovery

The piperidine scaffold is a common feature in many CNS-active drugs due to its ability to cross the blood-brain barrier and interact with various neurotransmitter receptors and transporters.[1] The 4-(3-methoxypropyl)piperidine moiety, with its balanced lipophilicity, is a promising building block for the development of new CNS therapeutics.

While specific approved drugs prominently featuring this exact moiety are less common than Prucalopride, its derivatives are actively being explored in preclinical research for various CNS targets. For instance, derivatives of 4-aminopiperidine are being investigated as ligands for dopamine and serotonin transporters, which are key targets in the treatment of depression, anxiety, and other mood disorders.[3] The methoxypropyl group in these analogs can be systematically varied to optimize selectivity and pharmacokinetic profiles.

Physicochemical and Pharmacokinetic Properties

The physicochemical properties of the 4-(3-methoxypropyl)piperidine moiety have a direct impact on the pharmacokinetic profile of the parent drug.

| Property | Influence of the 4-(3-Methoxypropyl)piperidine Moiety |

| Lipophilicity (LogP) | The methoxypropyl chain contributes to the overall lipophilicity, which can be fine-tuned by modifying the chain length or adding other functional groups. This is crucial for balancing membrane permeability and aqueous solubility. |

| pKa | The basicity of the piperidine nitrogen is a key determinant of the ionization state at physiological pH, affecting receptor binding, solubility, and off-target interactions. |

| Metabolic Stability | The piperidine ring can be susceptible to metabolism by cytochrome P450 enzymes, often through N-dealkylation or oxidation of the ring.[2] The methoxypropyl group can influence the rate and site of metabolism. For instance, metabolism of the methoxy group (O-demethylation) is a potential metabolic pathway.[4] |

Pharmacokinetics of Prucalopride:

The pharmacokinetic profile of Prucalopride provides valuable insights into how the 4-(3-methoxypropyl)piperidine moiety behaves in vivo.

| Parameter | Value | Implication |

| Bioavailability | High | The molecule is well-absorbed orally. |

| Metabolism | Low, primarily by CYP3A4 | The molecule is relatively stable to first-pass metabolism. The major metabolic pathway for many 4-aminopiperidine containing drugs is N-dealkylation.[2] |

| Elimination | Primarily renal | The drug and its metabolites are cleared by the kidneys. |

| Half-life | ~24 hours | Allows for once-daily dosing. |

Conclusion and Future Perspectives

4-(3-Methoxypropyl)piperidine has established itself as a valuable and versatile building block in medicinal chemistry. Its successful incorporation into the 5-HT4 agonist Prucalopride highlights its potential for creating potent and selective ligands for GPCRs. The unique combination of a flexible linker and a polar methoxy group provides medicinal chemists with a powerful tool to modulate the pharmacological and pharmacokinetic properties of drug candidates.

Future research will likely focus on further exploring the utility of this scaffold in CNS drug discovery. By systematically modifying the methoxypropyl chain and the substitution pattern on the piperidine ring, novel ligands for a range of CNS targets, including neurotransmitter transporters and receptors implicated in neurodegenerative diseases, can be developed. Furthermore, a deeper understanding of the metabolic fate of the 4-(3-methoxypropyl)piperidine moiety will be crucial for designing next-generation drug candidates with optimized safety and efficacy profiles.

References

-

Expansion of Structure-Activity Studies of Piperidine Analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935) Compounds by Altering Substitutions in the N-benzyl Moiety and Behavioral Pharmacology of Selected Molecules. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

-

Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. (2016). Sungkyunkwan University. Retrieved January 22, 2026, from [Link]

-

A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. (2022). PubMed. Retrieved January 22, 2026, from [Link]

-

Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide Derivatives: 5-Hydroxytryptamine Receptor 4 Agonist as a Potent Prokinetic Agent. (2016). PubMed. Retrieved January 22, 2026, from [Link]

-

A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. (n.d.). Bentham Science. Retrieved January 22, 2026, from [Link]

-

Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. (n.d.). Karger Publishers. Retrieved January 22, 2026, from [Link]

-

Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011). PubMed Central. Retrieved January 22, 2026, from [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed. Retrieved January 22, 2026, from [Link]

-

Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. (2020). National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. (2004). PubMed. Retrieved January 22, 2026, from [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step - PubMed [pubmed.ncbi.nlm.nih.gov]

The Piperidine Scaffold: A Cornerstone of Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring, a saturated six-membered heterocycle, stands as one of the most ubiquitous and versatile scaffolds in medicinal chemistry. Its prevalence in a vast number of FDA-approved drugs and natural products is a testament to its profound impact on drug design. This technical guide provides a comprehensive analysis of the piperidine moiety's role in drug discovery, moving beyond a simple catalog of its occurrences to explore the fundamental principles that make it a "privileged scaffold." We will delve into the critical interplay of its conformational dynamics, its influence on vital physicochemical and pharmacokinetic properties, and its direct engagement with biological targets across a spectrum of therapeutic areas. This guide will further present detailed synthetic methodologies for the construction of functionalized piperidine derivatives, supported by field-proven protocols. Through in-depth case studies and quantitative structure-activity relationship (SAR) analyses, we will illuminate the causal relationships behind strategic decisions to incorporate this scaffold. The aim is to equip drug development professionals with a deep, actionable understanding of how to leverage the piperidine scaffold to design next-generation therapeutics with enhanced efficacy, selectivity, and safety.

The Piperidine Scaffold: A Profile of a Privileged Structure

The piperidine nucleus is an essential building block in the synthesis of pharmaceuticals and is a cornerstone of many drugs targeting a wide array of diseases.[1] Its significance is not merely statistical; it stems from a unique combination of structural and chemical properties that make it exceptionally suitable for modulating biological function.

Physicochemical and Structural Properties

The piperidine ring is a saturated heterocycle with five sp³-hybridized carbon atoms and one sp³-hybridized nitrogen atom.[1] This structure confers a set of properties that are highly advantageous in drug design:

-

Conformational Flexibility and Control: Unlike rigid aromatic systems, the piperidine ring is conformationally flexible, primarily adopting a low-energy chair conformation . It can also exist in higher-energy boat and twist-boat conformations.[2][3] This flexibility allows a molecule to adapt its shape to the steric demands of a biological target's binding pocket.[4] Critically, the conformation can be influenced and even locked by the strategic placement of substituents. For instance, N-acylation or N-arylation can introduce pseudoallylic strain , which forces substituents at the C2 position into a more sterically demanding axial orientation, a feature that can be exploited to enhance binding affinity by positioning key functional groups optimally.[2]

-

Modulation of Physicochemical Properties: The nitrogen atom is a key modulator of physicochemical properties. As a secondary amine, it has a pKa typically in the range of 10-11, making it protonated and positively charged at physiological pH. This basic center can form crucial ionic interactions or hydrogen bonds with targets like GPCRs, ion channels, and enzymes.[5] Furthermore, the piperidine scaffold itself strikes a balance between hydrophilicity (due to the nitrogen) and lipophilicity (due to the hydrocarbon backbone), allowing for fine-tuning of a drug's solubility and permeability (LogP/LogD) to optimize its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[4]

-

Vectors for Chemical Diversification: The piperidine ring offers multiple positions for substitution (on the nitrogen and on the carbon atoms), providing vectors to explore chemical space. This allows medicinal chemists to systematically modify a lead compound to improve potency, selectivity, and pharmacokinetic properties.[1]

Diagram: Conformational Isomers of the Piperidine Ring

Caption: Energy landscape of piperidine ring conformations.

Strategic Applications in Drug Design and Therapeutic Roles

The piperidine scaffold is found in drugs across virtually all therapeutic areas. Its utility is a direct result of the properties described above. Piperidine derivatives have been successfully developed as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer's, and antipsychotic agents.[1]

Central Nervous System (CNS) Disorders

The ability of the piperidine ring to carry a positive charge and interact with key residues in neurotransmitter receptors makes it a mainstay in CNS drug design.

-

Case Study: Haloperidol Haloperidol is a first-generation antipsychotic drug that acts primarily as a dopamine D2 receptor antagonist.[6] The central piperidine ring is critical for its activity. The hydroxyl group on the piperidine ring and the tertiary amine nitrogen are key pharmacophoric elements. The protonated nitrogen is believed to form a salt bridge with a conserved aspartate residue in the D2 receptor's transmembrane domain 3. The 4-hydroxypiperidine moiety orients the p-chlorophenyl group into a specific binding pocket. Structure-activity relationship studies have shown that contracting the piperidine to a pyrrolidine ring decreases affinity, while expanding it to a homopiperidine ring maintains affinity, indicating that the six-membered ring provides an optimal spatial arrangement for receptor engagement.[7]

-

Case Study: Methylphenidate Methylphenidate (Ritalin) is a stimulant used to treat Attention Deficit Hyperactivity Disorder (ADHD). It functions as a norepinephrine and dopamine reuptake inhibitor. The molecule contains a piperidine ring, and its threo-racemate is the active form. The piperidine nitrogen is essential for its interaction with the dopamine transporter (DAT) and norepinephrine transporter (NET). The specific stereochemistry of the substituents on the piperidine ring is crucial for its potency and selectivity, highlighting the importance of stereochemical control in piperidine-based drug design.

Oncology

In oncology, piperidine derivatives act on a variety of targets and signaling pathways to inhibit cancer cell proliferation, migration, and survival.[8]

-

Modulation of Key Signaling Pathways: Piperidine-containing compounds have been shown to regulate several crucial signaling pathways essential for cancer progression, including STAT-3, NF-κB, and PI3K/Akt.[8][9] By inhibiting these pathways, these compounds can induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells.

Diagram: Piperidine Derivatives in Cancer Signaling

Caption: Workflow for the synthesis of piperidine via hydrogenation.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization to form a tetrahydroisoquinoline. A variation of this reaction can be used to synthesize piperidine-containing fused ring systems. The diastereoselectivity of the reaction can be controlled by temperature and the choice of acid catalyst and solvent. [10] Experimental Protocol: Diastereoselective Pictet-Spengler Reaction

-

Objective: To synthesize a substituted piperidine-fused heterocycle with high diastereoselectivity.

-

Self-Validation: Diastereoselectivity can be determined by ¹H NMR analysis of the crude reaction mixture by integrating the signals corresponding to the different diastereomers. Purity is assessed by HPLC and NMR.

-

Methodology:

-

Reactant Preparation: Dissolve the β-arylethylamine derivative (1.0 eq) and the aldehyde (1.1 eq) in a suitable solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen).

-

Cooling: Cool the reaction mixture to the optimized low temperature (e.g., -78°C) to enhance kinetic control and favor the formation of one diastereomer. [10] 3. Catalyst Addition: Slowly add the acid catalyst (e.g., trifluoroacetic acid, TFA, 1.2 eq) to the cooled solution.

-

Reaction Monitoring: Stir the reaction at the low temperature and monitor its progress by TLC.

-

Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Allow the mixture to warm to room temperature, separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over an anhydrous salt, filter, and concentrate. Purify the crude product by column chromatography to isolate the desired diastereomer.

-

Future Perspectives and Conclusion

The piperidine scaffold is far from being a solved chapter in medicinal chemistry. Its journey from a simple natural product isolate to a cornerstone of blockbuster drugs demonstrates the power of a privileged scaffold. The future of piperidine in drug design lies in several key areas:

-

Novel Synthetic Methodologies: The development of more efficient, stereoselective, and environmentally benign ("green") synthetic methods will continue to be a priority, enabling access to novel and more complex piperidine derivatives. [4]* Bioisosteric Replacement: The strategic use of piperidine as a bioisostere for other cyclic systems (e.g., cyclohexane, other heterocycles) will continue to be a valuable tool for optimizing ADME properties and escaping patent-protected chemical space.

-

Polypharmacology: Designing piperidine-based ligands that can selectively modulate multiple targets ("polypharmacology") is a growing area of interest, particularly for complex diseases like cancer and neurodegenerative disorders.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperidines. [Link]

-

Zheng, G., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8635–8643. [Link]

-

Pandiarajan, K., & Manimekalai, A. (2003). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 115(5-6), 577-586. [Link]

-

International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2). [Link]

-

Preparation of Piperidines, Part 1: Substituted at Position 2. (2024, October 12). YouTube. [Link]

-

Sperry, J. B., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 115764. [Link]

-

Samad, A., et al. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 775418. [Link]

-

Storebø, O. J., et al. (2015). Methylphenidate for attention deficit hyperactivity disorder (ADHD) in children and adolescents – assessment of adverse events in non‐randomised studies. Cochrane Database of Systematic Reviews, (5). [Link]

-

National Center for Biotechnology Information. (n.d.). Haloperidol. PubChem Compound Database. [Link]

-

ResearchGate. (2025). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. [Link]

-

ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. [Link]

-

Singh, A., & Kumar, A. (2022). Development and characterisation of methylphenidate hydrochloride loaded nanoparticles. International Journal of Health Sciences, 6(S1), 7519–7534. [Link]

-

Al-Tahan, A. M. A. (2022). Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. Canadian Journal of Chemistry. [Link]

-

Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

-

Salehi, B., et al. (2023). The Promise of Piperine in Cancer Chemoprevention. Molecules, 28(22), 7638. [Link]

-

Pelliccia, S., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(8), 1058. [Link]

-

ResearchGate. (2025). Haloperidol: Towards further understanding of the structural contributions of its pharmacophoric elements at D2-like receptors. [Link]

-

Grunder, G., & Hiemke, C. (2015). Classics in Chemical Neuroscience: Haloperidol. ACS Chemical Neuroscience, 6(7), 978–987. [Link]

-

ResearchGate. (2016). The Pictet-Spengler Reaction Updates Its Habits. [Link]

-

American Chemical Society. (2002). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 45(12), 2494–2503. [Link]

-

Office of Scientific and Technical Information. (2018). Conformational diversity of 1-phenylpiperidin-4-one in the gas phase. [Link]

-

American Chemical Society. (2020). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 142(10), 4533–4538. [Link]

-

ResearchGate. (2019). Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. [Link]

-

ResearchGate. (n.d.). Piperine and piperidine-induced caspase pathway for activating cell... [Link]

-